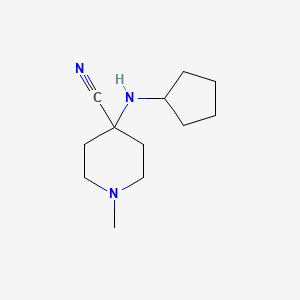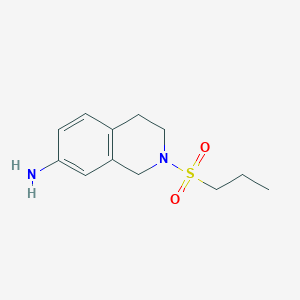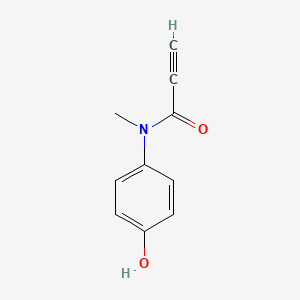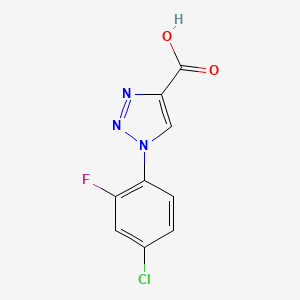
methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate
Overview
Description
Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate, also known as 2E-MCPN, is an organic compound with a wide range of applications in the scientific and medical fields. It is widely used in the synthesis of various compounds and has been studied for its potential applications in drug development, biochemistry, and physiology.
Scientific Research Applications
1. Synthesis and Biological Activity
Methyl nitrophenyl acrylate, including variants similar to methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate, has been synthesized to enhance its biological activity. Studies have shown that these compounds have significant cytotoxic effects against cancer cells, such as P388 Murine Leukemia, indicating potential applications in cancer research (Ernawati & Khoirunni’mah, 2015).
2. Electrochemical Properties and Anticancer Activity
Electrochemical studies of methyl nitrophenyl acrylate derivatives highlight their reduction behavior and interactions with biological molecules like glutathione. These properties contribute to understanding their mechanism as anticancer agents, particularly as bioreductive agents with a glutathione depleting function (Goulart et al., 2007).
3. Polymer Synthesis and Characterization
Various studies have focused on the synthesis and characterization of polymers incorporating nitrophenyl acrylate derivatives. These polymers have been analyzed for their molecular weights, thermal properties, and copolymer compositions, which are crucial for applications in material science and engineering (Thamizharasi et al., 1996; Thamizharasi et al., 1999).
4. Antimalarial Agents
Research into novel antimalarial agents has identified compounds like [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone as promising leads. These compounds' structural features, such as specific acyl residues, are crucial for their efficacy against drug-resistant strains of Plasmodium falciparum (Wiesner et al., 2003).
5. Advanced Material Applications
Methyl nitrophenyl acrylate derivatives have been used to develop advanced materials with unique properties. For instance, polymers with aggregation-induced emission characteristics have been synthesized for potential applications in sensing nitroaromatic explosives, demonstrating the versatility of these compounds in creating sensitive and selective detection materials (Zhou et al., 2014).
properties
IUPAC Name |
methyl (E)-3-(4-chloro-3-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c1-16-10(13)5-3-7-2-4-8(11)9(6-7)12(14)15/h2-6H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVWYUZVGLAMBS-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



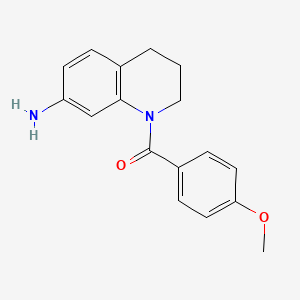
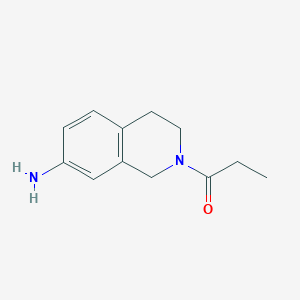
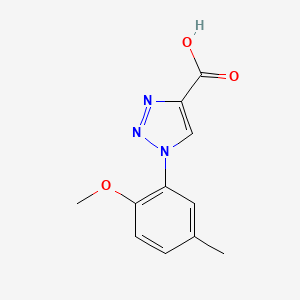
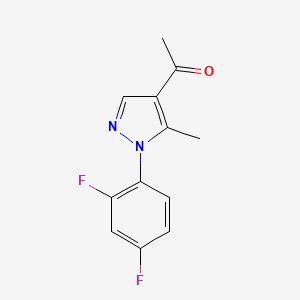
![3-[(3-Methylbutyl)amino]propanenitrile](/img/structure/B1414803.png)


![2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid](/img/structure/B1414806.png)
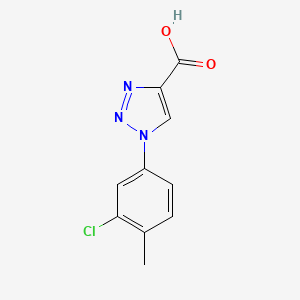
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414809.png)
